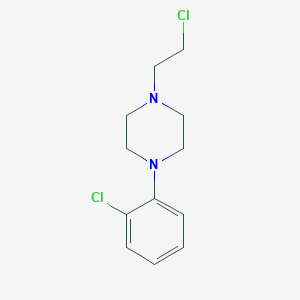![molecular formula C9H12O4PS- B14504849 Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate CAS No. 63231-21-0](/img/structure/B14504849.png)
Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate is a chemical compound that features a phosphonate group attached to a sulfinylmethyl group, which is further connected to a 4-methylbenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate typically involves the reaction of 4-methylbenzenesulfinyl chloride with a suitable phosphonate precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where the leaving group is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of Methyl [(4-methylbenzene-1-sulfonyl)methyl]phosphonate.
Reduction: Formation of Methyl [(4-methylbenzene-1-sulfanyl)methyl]phosphonate.
Substitution: Formation of substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to act as an inhibitor or modulator of enzyme activity. The sulfinyl group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl [(4-methylbenzene-1-sulfonyl)methyl]phosphonate: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Methyl [(4-methylbenzene-1-sulfanyl)methyl]phosphonate: Similar structure but with a sulfide group instead of a sulfinyl group.
Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphate: Similar structure but with a phosphate group instead of a phosphonate group.
Uniqueness
Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate is unique due to the presence of both a sulfinyl and a phosphonate group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
63231-21-0 |
|---|---|
Molekularformel |
C9H12O4PS- |
Molekulargewicht |
247.23 g/mol |
IUPAC-Name |
methoxy-[(4-methylphenyl)sulfinylmethyl]phosphinate |
InChI |
InChI=1S/C9H13O4PS/c1-8-3-5-9(6-4-8)15(12)7-14(10,11)13-2/h3-6H,7H2,1-2H3,(H,10,11)/p-1 |
InChI-Schlüssel |
WGNWFBOJMXONJM-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)CP(=O)([O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



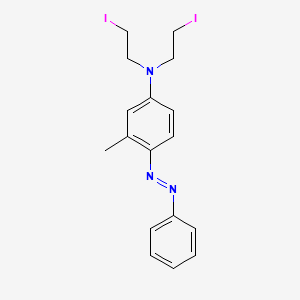



![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)
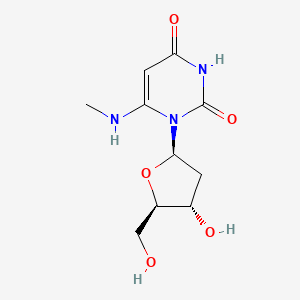

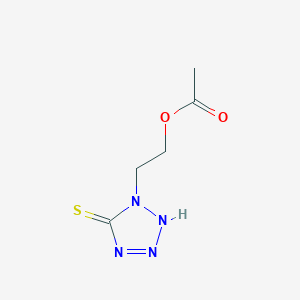
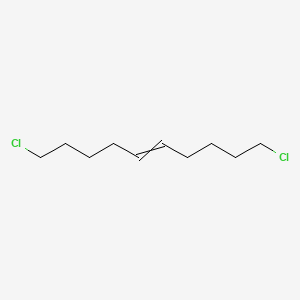
![5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid](/img/structure/B14504824.png)


